Diethyl (6-chloro-2,3,4,9-tetrahydro-1H-carbazol-2-yl)methylmalonate
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Overview
Description
Diethyl (6-chloro-2,3,4,9-tetrahydro-1H-carbazol-2-yl)methylmalonate: is a chemical compound with the molecular formula C20H24ClNO4 and a molecular weight of 377.86 g/mol It is known for its unique structure, which includes a carbazole moiety substituted with a chloro group and a malonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diethyl (6-chloro-2,3,4,9-tetrahydro-1H-carbazol-2-yl)methylmalonate typically involves the reaction of 6-chloro-2,3,4,9-tetrahydro-1H-carbazole with diethyl malonate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions: Diethyl (6-chloro-2,3,4,9-tetrahydro-1H-carbazol-2-yl)methylmalonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chloro group in the carbazole moiety can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require the use of nucleophiles such as sodium methoxide (NaOMe) or Grignard reagents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Diethyl (6-chloro-2,3,4,9-tetrahydro-1H-carbazol-2-yl)methylmalonate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of diethyl (6-chloro-2,3,4,9-tetrahydro-1H-carbazol-2-yl)methylmalonate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
- Propanedioic acid, 2-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-2-yl)-2-methyl-, 1,3-diethyl ester
- (6-Chloro-1,2,3,4-tetrahydro-2-carbazolyl)methylmalonic acid diethyl ester
Uniqueness: Diethyl (6-chloro-2,3,4,9-tetrahydro-1H-carbazol-2-yl)methylmalonate is unique due to its specific substitution pattern and the presence of both carbazole and malonate moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
71208-54-3 |
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Molecular Formula |
C20H24ClNO4 |
Molecular Weight |
377.9 g/mol |
IUPAC Name |
diethyl 2-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-2-yl)-2-methylpropanedioate |
InChI |
InChI=1S/C20H24ClNO4/c1-4-25-18(23)20(3,19(24)26-5-2)12-6-8-14-15-11-13(21)7-9-16(15)22-17(14)10-12/h7,9,11-12,22H,4-6,8,10H2,1-3H3 |
InChI Key |
XWJZVIIPTMHYNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C1CCC2=C(C1)NC3=C2C=C(C=C3)Cl)C(=O)OCC |
Origin of Product |
United States |
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